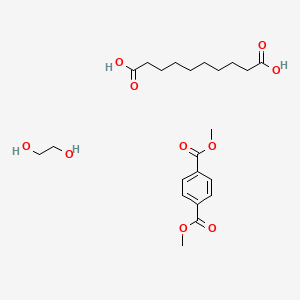
6-Methoxy-1,2,3,4-tetramethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1,2,3,4-tetramethylnaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the 6th position and four methyl groups at the 1st, 2nd, 3rd, and 4th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetramethylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methylation: The addition of methyl groups at the 1st, 2nd, 3rd, and 4th positions is carried out using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are subjected to methoxylation using industrial-grade methanol and catalysts.
Continuous Methylation: The methylation process is conducted in continuous flow reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Methoxy-1,2,3,4-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
6-Methoxy-1,2,3,4-tetramethylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methoxy-1,2,3,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction.
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a tetrahydronaphthalene core.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a quinoline core.
属性
CAS 编号 |
38454-57-8 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
6-methoxy-1,2,3,4-tetramethylnaphthalene |
InChI |
InChI=1S/C15H18O/c1-9-10(2)12(4)15-8-13(16-5)6-7-14(15)11(9)3/h6-8H,1-5H3 |
InChI 键 |
SWRUGTSNQIEMRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=C1C)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


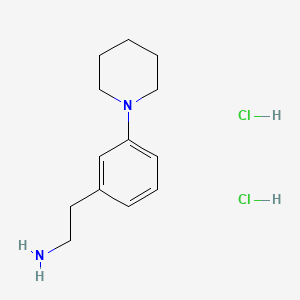
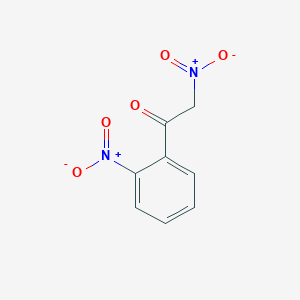
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)

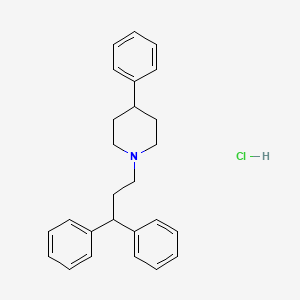
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

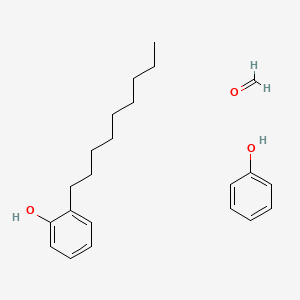
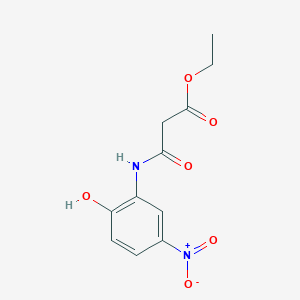
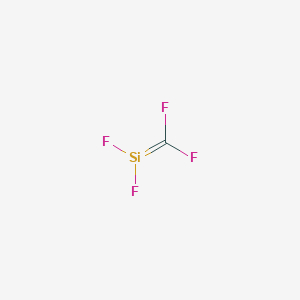
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
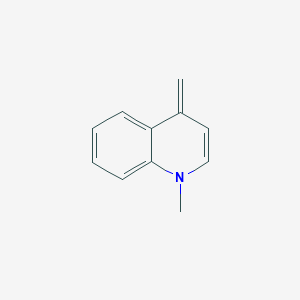
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
